

Engineering 3'-Chloroacetophenone Oxime Derivatives: Synthesis, Functionalization, and Pharmacological Profiling

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Compound of Interest

Compound Name:	3'-Chloroacetophenone oxime
CAS No.:	24280-07-7
Cat. No.:	B2750133

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Executive Summary

The $>C=N-O-R$ moiety is a highly versatile pharmacophore in modern medicinal chemistry and agrochemical development[1]. Within this class, **3'-chloroacetophenone oxime** and its derivatives (ethers and esters) represent a privileged scaffold. The introduction of a meta-chloro substituent on the acetophenone ring significantly alters the molecule's electronic landscape and lipophilicity, enhancing target binding and membrane permeation. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, structural functionalization, and biological activities of **3'-chloroacetophenone oxime** derivatives, designed for researchers and drug development professionals.

Structural Rationale and Structure-Activity Relationship (SAR)

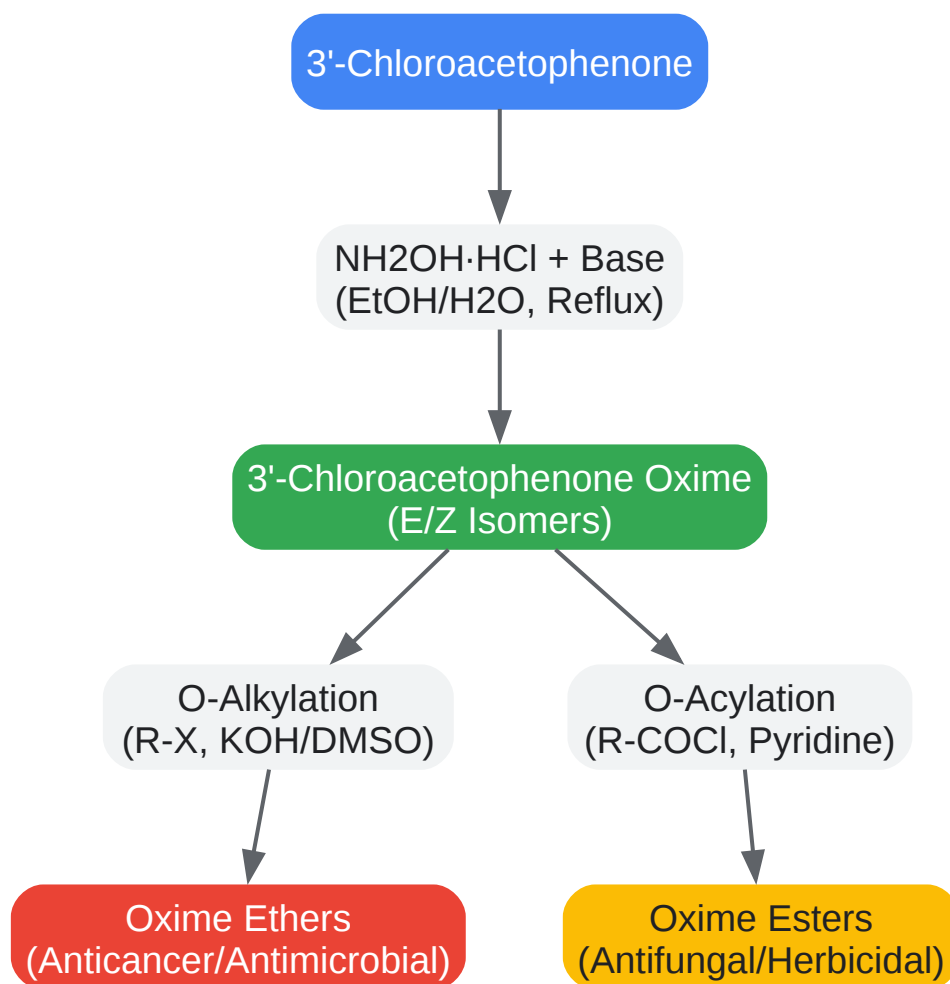
The core structure of **3'-chloroacetophenone oxime** serves as a critical intermediate. The pharmacological efficacy of its downstream derivatives is governed by three primary structural

features:

- **The 3'-Chloro Substituent:** Halogenation at the meta position increases the overall lipophilicity (LogP) of the molecule. This is an essential modification for penetrating the lipid bilayers of fungal, bacterial, and cancer cell membranes. Furthermore, the electron-withdrawing nature of the chlorine atom stabilizes the intermediate oximate anion during synthesis and increases the electrophilicity of the aromatic system, which can enhance binding affinity to target enzymes via halogen bonding.
- **Ether vs. Ester Linkages:** Oxime ethers are generally more hydrolytically stable than oxime esters[1]. This stability makes ethers highly suitable for systemic pharmacological applications (e.g., oral anticancer or antidepressant drugs)[2]. Conversely, oxime esters can act as prodrugs that are readily hydrolyzed by fungal or bacterial esterases, making them highly effective as topical antifungals or agricultural biocides[3].
- **Stereochemistry (E/Z Isomerism):** Acetophenone oximes predominantly form the thermodynamically stable E-isomer (typically in an 8:1 ratio over the Z-isomer)[3],[4]. The E-isomer minimizes steric repulsion between the bulky meta-chlorophenyl ring and the hydroxyl group, presenting an extended conformation that allows the lipophilic aryl ring and the functionalized oxygen substituent to interact with distinct binding pockets in target proteins.

Synthetic Workflows and Derivatization Logic

The synthesis of highly active derivatives requires a two-phase approach: the formation of the core oxime, followed by selective O-alkylation or O-acylation.



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Synthetic workflow for **3'-chloroacetophenone oxime** and its derivatization into ethers and esters.

Protocol 1: Synthesis of the Core 3'-Chloroacetophenone Oxime

Causality: Hydroxylamine hydrochloride is used as the nitrogen source, but it requires a base to liberate the free, nucleophilic hydroxylamine. A mixed solvent system (ethanol/water) is mandatory to co-solubilize the organic ketone and the inorganic salts[5].

- Preparation: Dissolve 1.0 equivalent of 3'-chloroacetophenone in absolute ethanol[5].

- Nucleophile Generation: In a separate vessel, dissolve 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of distilled water. Slowly add 1.5 equivalents of a base (e.g., sodium carbonate or potassium hydroxide)[5].
- Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic ketone solution under continuous stirring.
- Reaction: Reflux the mixture for 30–45 minutes. The reaction proceeds via a tetrahedral hemiaminal intermediate, followed by rapid dehydration[3].
- Isolation & Purification: Cool the mixture to induce crystallization. Filter the precipitate and recrystallize from a benzene/ligroin or ethanol/water mixture to enrich the E-isomer[5].
- Self-Validation: Perform IR spectroscopy. The successful conversion is marked by the disappearance of the strong carbonyl (C=O) stretch near 1680 cm^{-1} and the appearance of a broad hydroxyl (O-H) stretch at $\sim 3212\text{ cm}^{-1}$ and an imine (C=N) stretch at $\sim 1497\text{ cm}^{-1}$ [3], [4].

Protocol 2: Room-Temperature O-Alkylation (Oxime Ethers)

Causality: Traditional alkylation requires harsh heating with NaH in DMF. By utilizing pulverized KOH in anhydrous DMSO, DMSO acts as a polar aprotic solvent that poorly solvates the oximate anion. This renders the anion a "naked," highly reactive nucleophile, allowing the reaction to proceed rapidly at room temperature without thermal degradation[6].

- Deprotonation: Dissolve the purified **3'-chloroacetophenone oxime** in anhydrous DMSO. Add pulverized KOH (superbase) and stir for 15 minutes[6].
- Alkylation: Add the desired alkyl or benzyl chloride dropwise to the mixture.
- Reaction: Stir at room temperature for 2–2.5 hours[6].
- Workup & Validation: Quench with ice water, extract with ethyl acetate, and concentrate. Validate via $^1\text{H-NMR}$ by confirming the disappearance of the oxime -OH proton (typically $>11\text{ ppm}$) and the appearance of new aliphatic protons corresponding to the ether linkage[4],[6].

Pharmacological Profiling and Biological Activity

Acetophenone oxime derivatives exhibit a remarkably broad spectrum of biological activities, heavily dictated by their O-substituents[7],[8].

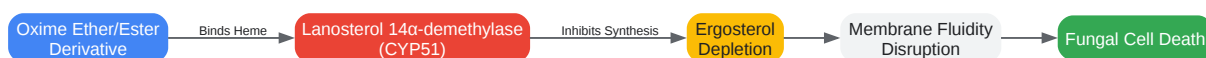
Quantitative Efficacy Data

The following table summarizes the quantitative pharmacological data of various functionalized acetophenone oxime derivatives across different biological targets:

Derivative Class	Representative Modification	Target Organism / Cell Line	Quantitative Efficacy	Mechanism of Action
Terphthaloyl Oxime Esters	O-Acylation (Terphthaloyl chloride)	Aspergillus niger	38% – 100% Growth Inhibition (at 30 ppm)[3]	Cell wall/membrane disruption
Alkyl Oxime Ethers	O-Alkylation (Morpholinoethyl)	HeLa, A-549 Cancer Cells	EC ₅₀ ≈ 7 µg/mL (30 µM)[2]	Apoptosis induction / Cytotoxicity
Benzyl Oxime Ethers	O-Alkylation (4-bromobenzyl)	Rhizoctonia solani	EC ₅₀ = 8.5 µg/mL[1]	Mycelial growth inhibition

Mechanism of Action: Antifungal & Antimicrobial Pathways

Oxime esters (such as terphthaloyl derivatives) demonstrate potent antifungal activity, often outperforming commercial standards like clotrimazole[3]. When functionalized with azole moieties, oxime ethers act as potent inhibitors of fungal ergosterol biosynthesis. The basic nitrogen of the azole coordinates with the heme iron of Lanosterol 14 α -demethylase (CYP51), while the lipophilic 3'-chloroacetophenone scaffold anchors the molecule within the enzyme's hydrophobic active site[1].



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Putative antifungal mechanism of azole-functionalized oxime ethers via CYP51 enzyme inhibition.

Anticancer Potential

Recent oncology research highlights the cytotoxicity of oxime ethers against various human cancer cell lines. Derivatives featuring morpholinoethyl or benzothiophene moieties have shown highly specific toxicity against adenocarcinomas (Caco-2, HeLa, and A-549), reducing cell viability in a dose-dependent manner by triggering apoptotic pathways[2]. The hydrolytic stability of the ether linkage ensures that the molecule remains intact in the systemic circulation long enough to reach the tumor microenvironment[1],[2].

Conclusion

3'-Chloroacetophenone oxime is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore. By leveraging the lipophilicity of the meta-chloro substitution and strategically selecting between ether and ester linkages, researchers can rapidly generate libraries of compounds with targeted antifungal, antimicrobial, or cytotoxic properties. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives, utilizing room-temperature superbases methodologies to maximize yield and preserve sensitive functional groups.

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